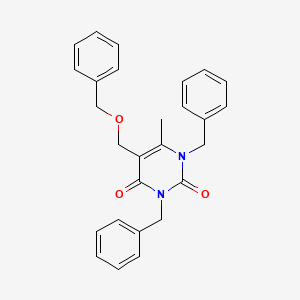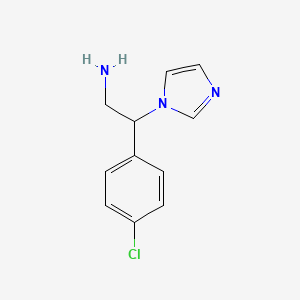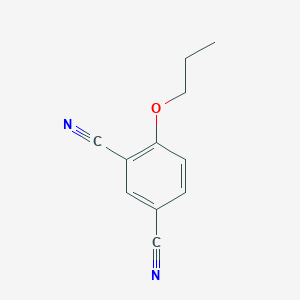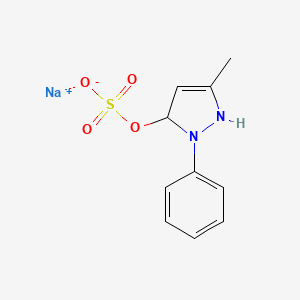
1,3-dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of multiple benzyl groups and a pyrimidine core, making it a subject of interest in various fields of chemical research.
準備方法
The synthesis of 1,3-dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with benzyl halides under basic conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
1,3-Dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzyl groups can be substituted with other nucleophiles under appropriate conditions.
科学的研究の応用
1,3-Dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1,3-dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential to inhibit certain enzymes or modulate receptor activity.
類似化合物との比較
1,3-Dibenzyl-5-((benzyloxy)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives, such as:
1,3-Dibenzyl-5-fluorouracil: Known for its use in cancer treatment.
Benzimidazole derivatives: These compounds have a wide range of biological activities, including antiviral and anticancer properties.
Imidazole-containing compounds: These are known for their therapeutic potential in various medical conditions.
The uniqueness of this compound lies in its specific structural features and the presence of multiple benzyl groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C27H26N2O3 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
1,3-dibenzyl-6-methyl-5-(phenylmethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H26N2O3/c1-21-25(20-32-19-24-15-9-4-10-16-24)26(30)29(18-23-13-7-3-8-14-23)27(31)28(21)17-22-11-5-2-6-12-22/h2-16H,17-20H2,1H3 |
InChIキー |
OGFKYQRLNHWCIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3)COCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-AMino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12095651.png)

![[3,4,6-Triacetyloxy-5-[(2-acetyloxyacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B12095689.png)



![1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12095700.png)

![4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12095721.png)
![[rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12095731.png)




